molecular formula C19H18O4 B1631807 3alpha-Hydroxytanshinone IIA CAS No. 97399-71-8

3alpha-Hydroxytanshinone IIA

Cat. No.: B1631807
CAS No.: 97399-71-8
M. Wt: 310.3 g/mol
InChI Key: PTDUBPDLRWKSBQ-CYBMUJFWSA-N
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Mechanism of Action

3alpha-Hydroxytanshinone IIA, also known as (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione, is a bioactive compound with significant pharmacological effects. This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound has been shown to modulate multiple targets, including Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, apoptosis, autophagy, and inflammation .

Mode of Action

The compound interacts with its targets, leading to changes in their activity or function. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating the activity of its targets and disrupting the signaling pathways they are involved in .

Biochemical Pathways

This compound affects multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, Bcl-2–Caspase pathways, NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR pathways, TGF-β/Smad, and Hippo/YAP pathways . These pathways are involved in various cellular processes, and their disruption can lead to changes in cell behavior and function .

Pharmacokinetics

The main metabolic pathway of Tanshinone IIA, the parent compound of this compound, is hydroxylation, which is responsible for CYP2A6 in liver microsomes . Dehydrogenation is a secondary pathway . These metabolic pathways can affect the bioavailability of the compound and its ability to reach its targets.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . These effects can lead to the suppression of tumor development and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3alpha-Hydroxytanshinone IIA can be synthesized through various chemical reactions involving the diterpenoid skeleton. The synthesis typically involves the hydroxylation of tanshinone IIA, a major component of Salvia miltiorrhiza . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired hydroxylation.

Industrial Production Methods: Industrial production of this compound involves the extraction of tanshinone IIA from the roots of Salvia miltiorrhiza, followed by chemical modification to introduce the hydroxyl group at the 3alpha position . This process may involve multiple steps, including purification and crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3alpha-Hydroxytanshinone IIA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .

Scientific Research Applications

Anticancer Properties

3-HT exhibits significant anticancer activities through various mechanisms:

  • Inhibition of HIF-1α Activity : Research indicates that 3-HT effectively inhibits the expression and activity of hypoxia-inducible factor 1-alpha (HIF-1α) under hypoxic conditions, which is crucial for tumor growth and angiogenesis. This inhibition leads to decreased levels of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1), both of which are regulated by HIF-1α .
  • Impact on Glycolysis : The compound also directly binds to α-enolase, an enzyme involved in glycolysis, inhibiting its activity and thereby reducing glycolytic flux. This action contributes to lower HIF-1α expression and further suppresses tumor metabolism .
  • Apoptosis Induction : Studies have shown that 3-HT can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, leading to cell cycle arrest and autophagic cell death .

Cardiovascular Applications

3-HT has demonstrated potential in cardiovascular health:

  • Neuroprotective Effects : It has been shown to protect against ischemia/reperfusion injury in cerebral tissues, indicating its potential for treating conditions like stroke .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This property is beneficial in preventing cardiovascular diseases associated with chronic inflammation .

Neuroprotective Effects

The neuroprotective capabilities of 3-HT extend beyond cardiovascular applications:

  • Protection Against Cerebral Ischemia : Experimental models have demonstrated that 3-HT can ameliorate damage caused by cerebral ischemia/reperfusion injury, possibly through mechanisms involving enhanced angiogenesis and improved blood-brain barrier integrity .

Mechanistic Insights

The pharmacological effects of 3-HT are mediated through several molecular targets:

Target Effect Mechanism
HIF-1αInhibitionSuppresses expression under hypoxia
α-EnolaseInhibitionReduces glycolytic activity
Pro-inflammatory CytokinesInhibitionReduces IL-1β, IL-6, TNF-α release
CaspasesActivationInduces apoptosis

Clinical Implications

The therapeutic potential of 3alpha-Hydroxytanshinone IIA is supported by various studies:

  • Cancer Treatment : Its ability to inhibit angiogenesis and induce apoptosis positions it as a promising candidate for cancer therapies targeting solid tumors.
  • Cardiovascular Disease Management : Given its anti-inflammatory properties and neuroprotective effects, 3-HT could be beneficial in treating ischemic heart diseases and stroke.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 3alpha position, which enhances its bioactivity and pharmacological properties compared to its parent compound, tanshinone IIA .

Biological Activity

3alpha-Hydroxytanshinone IIA, a diterpenoid quinone derived from the roots of Salvia miltiorrhiza (Danshen), has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its abietane diterpenoid structure, with the molecular formula C19H18O4C_{19}H_{18}O_{4} and a molecular weight of approximately 302.34 g/mol. Its structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

  • Mechanism : The compound modulates the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .
  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound significantly reduced edema and inflammatory cell infiltration .

2. Antioxidant Activity

This compound demonstrates strong antioxidant capabilities, which contribute to its protective effects against oxidative stress:

  • Mechanism : The compound scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
  • Data Table :
ParameterControl GroupTreatment Group (3α-Hydroxytanshinone IIA)
SOD Activity (U/mg protein)15.2 ± 1.522.8 ± 2.0**
Catalase Activity (U/mg protein)12.5 ± 0.818.7 ± 1.2**
Malondialdehyde (MDA) Levels (nmol/mL)4.5 ± 0.52.1 ± 0.4**

Note : Values are mean ± SD; **p < 0.01 compared to control.

3. Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells:

  • Mechanism : It affects multiple signaling pathways, including PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM .

Pharmacological Mechanisms

The biological activities of this compound can be attributed to several key mechanisms:

  • PI3K/Akt Pathway Modulation : The compound enhances Akt phosphorylation, promoting cell survival and inhibiting apoptosis .
  • Regulation of Apoptotic Proteins : It modulates the expression of Bcl-2 family proteins and caspases, influencing apoptotic pathways .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • Cardiovascular Diseases : Its anti-inflammatory and antioxidant properties may benefit conditions like atherosclerosis.
  • Cancer Therapy : The ability to induce apoptosis in cancer cells suggests a role in oncological treatments.
  • Neuroprotection : Emerging evidence indicates neuroprotective effects through modulation of oxidative stress pathways.

Properties

IUPAC Name

(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDUBPDLRWKSBQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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